molecular formula C15H23N3O4 B1680488 Safironil CAS No. 134377-69-8

Safironil

Cat. No. B1680488
CAS RN: 134377-69-8
M. Wt: 309.36 g/mol
InChI Key: HLSXICGBWKECLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safironil is an antifibrotic compound . It is a competitive inhibitor of collagen protein synthesis . This compound reduces liver fibrogenesis by inhibiting HSC (Hepatic Stellate Cells) activation .


Molecular Structure Analysis

The molecular formula of this compound is C15H23N3O4 . The molecular weight is 309.36 . The structure includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 309.36, and its molecular formula is C15H23N3O4 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Liver Fibrosis Treatment in Schistosomiasis

Safironil, in combination with Praziquantel, has shown effectiveness in reversing liver fibrogenesis in chronic murine Schistosomiasis mansoni. This study demonstrated that this compound prevented myofibroblast activation and altered the pattern of fibrosis, suggesting its potential as an antifibrotic compound (Al-Harbi et al., 2012).

Water Quality Improvement

While not directly related to this compound, a study on solar artificial floating islands (SAFI) for water purification and biological conservation highlighted their capability to enhance water quality, which is indirectly relevant to environmental aspects of health (Chang, Ku, & Yeh, 2014).

Neuroprotective and Cardiovascular Benefits

Saffron and its constituents, including compounds similar to this compound, have been studied for their therapeutic applications in neurological and cardiovascular systems. Saffron showed potential in treating conditions like depression, cardiovascular diseases, and neurodegenerative disorders (Bathaie & Mousavi, 2010).

Anti-arrhythmic Agent

Research on Saffron, closely related to this compound, suggested its use as a potential anti-arrhythmic agent in reducing lethal ventricular arrhythmias during heart ischemia-reperfusion in rats, which may open avenues for this compound in similar applications (Joukar et al., 2013).

Psychological and Behavioral Health

A systematic review of randomized controlled trials on Saffron (related to this compound) indicated its effectiveness in improving depressive symptoms, premenstrual symptoms, sexual dysfunction, and reducing snacking behavior, suggesting the potential scope of this compound in psychological and behavioral health applications (Hausenblas et al., 2015).

Anti-inflammatory and Antioxidant Effects

Safranal, a component of Saffron closely related to this compound, demonstrated anti-inflammatory and antioxidant properties. It showed promising results in alleviating symptoms in models of colitis and suppressing macrophage-mediated inflammation (Lertnimitphun et al., 2019).

Nanotechnology Applications

Nanotechnology-based formulations of Saffron components (similar to this compound) have shown promise in enhancing pharmaceutical effects, suggesting the potential for this compound in advanced drug delivery and therapeutic applications (Mirhadi, Nassirli, & Malaekeh-Nikouei, 2019).

Encapsulation in Food Industry

Encapsulation of Saffron extract (related to this compound) in core-shell nanofibers presented a new method for incorporating it into various food products, indicating potential applications of this compound in food science and technology (Amiri Dehcheshmeh & Fathi, 2019).

Mechanism of Action

Safironil works by inhibiting the activation of Hepatic Stellate Cells (HSC), which are the primary source of collagen and related proteins in fibrosis . By doing so, it reduces liver fibrogenesis .

properties

IUPAC Name

2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSXICGBWKECLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158677
Record name Safironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134377-69-8
Record name Safironil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAFIRONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Safironil
Reactant of Route 2
Reactant of Route 2
Safironil
Reactant of Route 3
Reactant of Route 3
Safironil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Safironil
Reactant of Route 5
Reactant of Route 5
Safironil
Reactant of Route 6
Reactant of Route 6
Safironil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.